3-(2-Chloropyridin-4-YL)oxetan-3-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-YL)oxetan-3-OL typically involves the reaction of 2-chloro-4-iodopyridine with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C . The reaction mixture is then treated with oxetan-3-ol to yield the desired product . The crude product is purified using silica gel chromatography to obtain a high yield of 86% .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-YL)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different pyridine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
3-(2-Chloropyridin-4-YL)oxetan-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-YL)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s chloropyridine ring can engage in various binding interactions, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromopyridin-4-YL)oxetan-3-OL
- 3-(2-Fluoropyridin-4-YL)oxetan-3-OL
- 3-(2-Methylpyridin-4-YL)oxetan-3-OL
Uniqueness
3-(2-Chloropyridin-4-YL)oxetan-3-OL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxetan-3-ol |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-6(1-2-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
InChI Key |
VEFRDVVLKQVKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=NC=C2)Cl)O |
Origin of Product |
United States |
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